4-Fluoro-3-(methylsulfinyl)phenol
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Overview
Description
4-Fluoro-3-(methylsulfinyl)phenol is an organic compound with the molecular formula C7H7FO2S It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methylsulfinyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluorophenol with methylsulfinyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methylsulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 4-Fluoro-3-(methylsulfonyl)phenol.
Reduction: 4-Fluoro-3-(methylthio)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(methylsulfinyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(methylsulfinyl)phenol involves its interaction with specific molecular targets. The fluorine atom and methylsulfinyl group can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(methylsulfonyl)phenol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Fluoro-3-(methylthio)phenol: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-Fluoro-3-(methylsulfonyl)phenol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
4-Fluoro-3-(methylsulfinyl)phenol is unique due to the presence of both a fluorine atom and a methylsulfinyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H7FO2S |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-fluoro-3-methylsulfinylphenol |
InChI |
InChI=1S/C7H7FO2S/c1-11(10)7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 |
InChI Key |
QGJYKWSPVDVZCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
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